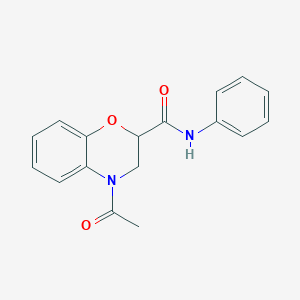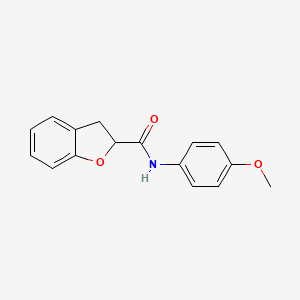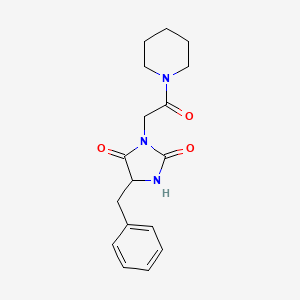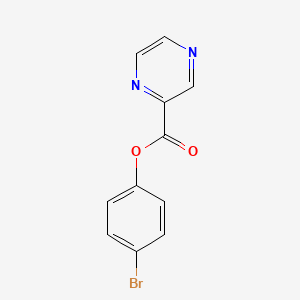
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. It is a benzoxazine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to reduce oxidative stress and improve antioxidant capacity in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its wide range of biological activities. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a versatile compound for various research applications. However, one of the limitations of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its potential toxicity. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research on 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Additionally, further research is needed to explore the potential therapeutic applications of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in various diseases, including cancer, inflammation, and oxidative stress-related disorders.
In conclusion, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative that has been widely used in scientific research due to its various biological activities. The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, and it has the potential for various therapeutic applications. However, its potential toxicity may limit its use in certain research applications. Further research is needed to explore the potential of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its derivatives in various diseases.
Synthesemethoden
The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be achieved through a multistep process, involving the reaction of aniline with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-phenyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Finally, acetic anhydride is added to the reaction mixture to form 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-11-16(22-15-10-6-5-9-14(15)19)17(21)18-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVQONLHKQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
